molecular formula C11H6Cl2O2 B022312 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde CAS No. 106827-26-3

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

Cat. No. B022312
M. Wt: 241.07 g/mol
InChI Key: DFXHLUMKJNNXSE-UHFFFAOYSA-N
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Description

"5-(2,3-Dichlorophenyl)furan-2-carbaldehyde" is a compound of interest due to its potential in various chemical reactions and properties, contributing to advancements in materials science and organic chemistry. Its synthesis and properties are explored in recent research to understand its potential fully.

Synthesis Analysis

The synthesis of related furan-2-carbaldehydes involves strategies like acid chloride derivatization from biomass-derived precursors, indicating a green chemistry approach to obtaining such compounds. For instance, Dutta et al. (2015) discuss the production of acid chloride derivatives from precursor aldehydes like 5-(chloromethyl)furfural (CMF) and 2,5-diformylfuran (DFF) using tert-butyl hypochlorite, demonstrating a pathway that could be adapted for synthesizing "5-(2,3-Dichlorophenyl)furan-2-carbaldehyde" (Dutta, Linglin, & Mascal, 2015).

Molecular Structure Analysis

Research focusing on similar furan compounds provides insights into the molecular structure analysis. For example, studies on thermodynamic properties and X-ray crystallography of related furan carbaldehydes offer valuable information on structural characteristics and stability, which can be inferred for "5-(2,3-Dichlorophenyl)furan-2-carbaldehyde" (Dibrivnyi et al., 2015).

Chemical Reactions and Properties

The reactivity of furan-2-carbaldehydes in chemical reactions, such as Knoevenagel condensations, Diels–Alder reactions, and photocatalytic C–C bond cleavage, illustrates the versatility of these compounds in organic synthesis. These reactions can lead to the formation of bioactive molecules, polymers, and other valuable chemical entities (Gajdoš, Miklovič, & Krutošíková, 2006).

Physical Properties Analysis

The physical properties of "5-(2,3-Dichlorophenyl)furan-2-carbaldehyde" and related compounds, such as their boiling points, melting points, and solubility, are crucial for understanding their behavior in different environments and applications. Research into the thermodynamic properties of furan carbaldehyde derivatives provides insight into these aspects, aiding in the optimization of synthesis and application processes (Dibrivnyi et al., 2015).

Scientific Research Applications

  • Scientific Field: Green Chemistry

    • Application : Furan platform chemicals are being used beyond fuels and plastics . The chemical industry is beginning to switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
    • Methods of Application : The manufacture and uses of furan platform chemicals (FPCs) directly available from biomass (furfural and 5-hydroxy-methylfurfural) are being explored . The types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans are being studied .
    • Results or Outcomes : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
  • Scientific Field: Material Science

    • Application : Development of furan-2,5-dicarboxylic acid (FDCA)-based organogelators .
    • Methods of Application : Organogels are used in a wide range of applications for which the development of new bio-based organogelators is highly desirable . While furan-2,5-dicarboxylic acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters, it has never been used in the context of organogels .
    • Results or Outcomes : The study is focused on the development of new bio-based organogelators .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde .
    • Methods of Application : A protocol for the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions . The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
    • Results or Outcomes : The exchange of H to D caused a shift of about 700 cm −1 for 1 .
  • Scientific Field: Material Science

    • Application : 3-Furancarboxaldehyde undergoes photochemical reaction with benzaldehyde to yield oxetane derivatives .
    • Methods of Application : The reaction is photochemical .
    • Results or Outcomes : The reaction yields oxetane derivatives .

Safety And Hazards

The safety information available indicates that “5-(2,3-Dichlorophenyl)furan-2-carbaldehyde” is potentially hazardous. The associated pictograms indicate a GHS07 classification, and the signal word is "Warning" .

properties

IUPAC Name

5-(2,3-dichlorophenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O2/c12-9-3-1-2-8(11(9)13)10-5-4-7(6-14)15-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXHLUMKJNNXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80351067
Record name 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,3-Dichlorophenyl)furan-2-carbaldehyde

CAS RN

106827-26-3
Record name 5-(2,3-Dichlorophenyl)furan-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80351067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,3-dichlorophenyl)furan-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AM Zafar, S Aslam, S Khakwani, MN Khan… - Asian Journal of …, 2017 - researchgate.net
Dihydropyridines are important class of compounds showing interesting pharmacological properties. Most important of these are their actions as calcium channel blockers. Acaricidal, …
Number of citations: 2 www.researchgate.net
S Aslam, S Khakwani, A Nazeer, MN Shahi… - Asian Journal of …, 2016 - researchgate.net
Conversion of carbonyl functionalities into oximes is an important reaction in organic chemistry since oximes are highly crystalline compounds that find applications not only for …
Number of citations: 4 www.researchgate.net
S Noreen - 2016
Number of citations: 0

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